molecular formula C22H26Cl2N4O4S B12762126 Methanesulfonamide, N-(4-((1-(2-imidazo(1,2-a)pyridin-3-yl-2-oxoethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride CAS No. 113559-17-4

Methanesulfonamide, N-(4-((1-(2-imidazo(1,2-a)pyridin-3-yl-2-oxoethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride

Cat. No.: B12762126
CAS No.: 113559-17-4
M. Wt: 513.4 g/mol
InChI Key: CCIKNAUKJHFVIM-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(4-((1-(2-imidazo(1,2-a)pyridin-3-yl-2-oxoethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes an imidazo[1,2-a]pyridine moiety, a piperidine ring, and a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(4-((1-(2-imidazo(1,2-a)pyridin-3-yl-2-oxoethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core, the introduction of the piperidine ring, and the attachment of the methanesulfonamide group. Common reagents used in these reactions include various acids, bases, and coupling agents. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(4-((1-(2-imidazo(1,2-a)pyridin-3-yl-2-oxoethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological molecules and potential biological activity.

    Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(4-((1-(2-imidazo(1,2-a)pyridin-3-yl-2-oxoethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methanesulfonamide, N-(4-((1-(2-imidazo(1,2-a)pyridin-3-yl-2-oxoethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride include other imidazo[1,2-a]pyridine derivatives, piperidine-containing compounds, and methanesulfonamide derivatives.

Properties

CAS No.

113559-17-4

Molecular Formula

C22H26Cl2N4O4S

Molecular Weight

513.4 g/mol

IUPAC Name

N-[4-[1-(2-imidazo[1,2-a]pyridin-3-yl-2-oxoethyl)piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrochloride

InChI

InChI=1S/C22H24N4O4S.2ClH/c1-31(29,30)24-18-7-5-16(6-8-18)22(28)17-9-12-25(13-10-17)15-20(27)19-14-23-21-4-2-3-11-26(19)21;;/h2-8,11,14,17,24H,9-10,12-13,15H2,1H3;2*1H

InChI Key

CCIKNAUKJHFVIM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)C3=CN=C4N3C=CC=C4.Cl.Cl

Origin of Product

United States

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